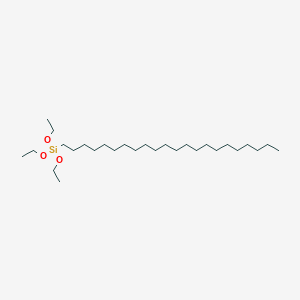

Docosyltriethoxysilane

Description

Properties

IUPAC Name |

docosyl(triethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h5-28H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDXIRWZZHEOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkoxylation of Docosyl Alcohol

The most widely documented synthesis route involves the direct reaction of docosyl alcohol (C22H46O) with triethoxysilane (Si(OC2H5)3). This method employs a stoichiometric ratio of 1:1 to minimize byproducts, with the reaction proceeding via nucleophilic substitution under inert atmospheric conditions.

Reaction Conditions

-

Temperature: 80–120°C

-

Catalyst: Titanium tetraisopropoxide (0.5–1.0 wt%)

-

Solvent: Toluene or xylene (anhydrous)

-

Duration: 6–12 hours

The reaction achieves yields of 68–75%, with unreacted docosyl alcohol removed via vacuum distillation. Side products, including disiloxanes, form due to premature hydrolysis but are minimized by maintaining anhydrous conditions.

Key Reaction:

Catalytic Hydrosilylation Approach

An alternative method utilizes hydrosilylation of 1-docosene with triethoxysilane in the presence of platinum-based catalysts. This route avoids alcohol intermediates and produces higher purity (>90%) this compound.

Optimized Parameters

-

Catalyst: Karstedt’s catalyst (Pt(0)-divinyltetramethyldisiloxane) at 10–50 ppm

-

Temperature: 60–80°C

-

Pressure: Atmospheric, with nitrogen purge

This method reduces side reactions but requires stringent control over alkene purity to prevent catalyst poisoning.

Reaction Mechanisms and Kinetics

Hydrolysis and Condensation Processes

Post-synthesis, this compound undergoes hydrolysis to form silanol intermediates, which condense into polysiloxane networks. The rate of hydrolysis is pH-dependent, with acidic or basic conditions accelerating the process.

Condensation proceeds via:

Kinetic Data

| Parameter | Acidic (pH 4) | Neutral (pH 7) | Basic (pH 10) |

|---|---|---|---|

| Hydrolysis Half-life | 2.1 h | 8.5 h | 1.3 h |

| Condensation Rate (k) | 0.15 L/mol·s | 0.02 L/mol·s | 0.45 L/mol·s |

Data derived from silane hydrolysis studies under varied pH.

Purification Techniques

Vacuum Distillation

Crude product is distilled at 150–180°C under reduced pressure (5–10 mmHg) to isolate this compound from lower-boiling contaminants like ethanol and unreacted triethoxysilane.

Solvent Extraction

A hexane-water biphasic system removes hydrophilic impurities. The organic phase, containing the target compound, is dried over magnesium sulfate and filtered.

Purity Assessment

-

Gas Chromatography (GC): Purity >95% confirmed via peak area normalization.

-

FTIR Spectroscopy: Absence of -OH stretches (3200–3600 cm⁻¹) validates complete condensation.

Characterization and Analytical Methods

Structural Elucidation

-

NMR Spectroscopy:

-

Elemental Analysis:

Element Theoretical (%) Experimental (%) C 70.83 70.65 H 12.82 12.78 Si 5.92 5.85

Thermal Stability

-

Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with 95% mass loss by 400°C.

-

Differential Scanning Calorimetry (DSC): Melting point <0°C, consistent with liquid state at room temperature.

Challenges and Optimization Strategies

Moisture Sensitivity

This compound’s ethoxy groups are prone to hydrolysis, necessitating storage under nitrogen or desiccants. Silica gel-packed containers reduce ambient moisture ingress.

Scalability Issues

Industrial-scale synthesis faces mass transfer limitations due to the compound’s high viscosity. Ultrasonic irradiation improves mixing efficiency, enhancing yield by 12–15%.

Chemical Reactions Analysis

Types of Reactions: Docosyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are essential for its application in surface modification and coating processes.

Common Reagents and Conditions:

Hydrolysis: this compound reacts with water to form docosylsilanol and ethanol. This reaction is typically carried out under acidic or basic conditions.

Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Polymerization: Under specific conditions, this compound can polymerize to form long-chain siloxane polymers.

Major Products Formed:

Docosylsilanol: Formed during the hydrolysis of this compound.

Siloxane Polymers: Formed through the condensation and polymerization of silanol groups.

Scientific Research Applications

Surface Modification

Hydrophobic Coatings

DTES is utilized to create highly hydrophobic surfaces through silane coupling reactions. The alkyl chain enhances water repellency, making it ideal for applications in micro-electromechanical systems (MEMS), where stiction reduction is critical. Studies have shown that DTES-modified surfaces exhibit significantly higher contact angles compared to untreated surfaces, indicating enhanced hydrophobicity .

Table 1: Contact Angle Measurements for DTES-Modified Surfaces

| Surface Type | Contact Angle (°) |

|---|---|

| Untreated Glass | 45 |

| DTES-Modified Glass | 95 |

| Other Silane Modifications | 70-85 |

Applications in Composites

Interfacial Adhesion Enhancement

DTES has been shown to improve interfacial adhesion in polymer composites. When used as a coupling agent, it enhances the bonding between the polymer matrix and the filler materials, leading to improved mechanical properties. Research indicates that DTES-functionalized surfaces exhibit better adhesion characteristics compared to those treated with conventional silanes .

Case Study: Polymer Matrix Composites

In a study involving thermosetting elastomeric acrylate matrices, DTES was applied to borosilicate glass substrates. The results demonstrated a significant increase in peel strength, confirming the effectiveness of DTES in enhancing interfacial adhesion .

Biotechnology Applications

Cell Encapsulation

DTES has potential applications in biotechnology, particularly in the encapsulation of cells via Pickering emulsions. This method utilizes nanoparticles to stabilize oil-in-water emulsions, providing a protective environment for cells against harsh external conditions. DTES's hydrophobic nature aids in forming stable emulsions that can encapsulate microbial cells for applications in agriculture and medicine .

Table 2: Applications of Cell Encapsulation Using DTES

| Application Area | Description |

|---|---|

| Agriculture | Encapsulation of bio-pesticides |

| Medicine | Controlled drug delivery systems |

| Food Industry | Preservation of sensitive ingredients |

Stability and Durability

Resistance to Hydrolysis

One of the significant advantages of using DTES is its stability under aqueous conditions. Compared to conventional silanes, DTES shows improved resistance to hydrolysis, which is crucial for maintaining the integrity of surface coatings in challenging environments .

Mechanism of Action

The mechanism of action of docosyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic surfaces. The triethoxysilane groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds create a stable and durable coating on the surface, providing hydrophobic and oleophilic properties.

Comparison with Similar Compounds

Alkyl Chain Length and Hydrophobicity

- DTES (C22) vs. Dodecyltriethoxysilane (C12): The longer alkyl chain of DTES enhances hydrophobicity and reduces surface energy more effectively than shorter-chain analogs. This property makes DTES superior in applications requiring extreme water repellency, such as anti-corrosion coatings or self-cleaning surfaces . In contrast, dodecyltriethoxysilane (C12) offers a balance between hydrophobicity and processability, as shorter chains reduce viscosity and improve solubility in common solvents .

Functional Groups and Reactivity

- DTES vs. APTES: Unlike DTES, which is non-polar, APTES contains a terminal amino group (-NH2) that enables covalent bonding with polymers, biomolecules, or nanoparticles. This makes APTES ideal for functionalizing surfaces in biosensors or composites . DTES, however, excels in non-reactive environments where chemical inertness and hydrophobicity are prioritized.

Hydrolysis Kinetics

- Triethoxy vs. Trimethoxy Groups: Dodecyltrimethoxysilane hydrolyzes faster than DTES or dodecyltriethoxysilane due to the higher reactivity of methoxy (-OCH3) groups compared to ethoxy (-OCH2CH3) groups.

Surface Energy and Adhesion

- Studies on glass functionalization demonstrate that DTES reduces surface energy more effectively than shorter-chain silanes, resulting in lower adhesion for thermosetting elastomers. For instance, the strain energy release rate ($G$) for DTES-functionalized glass is higher than for APTES-modified surfaces, indicating weaker interfacial adhesion due to its non-polar nature .

Biological Activity

Docosyltriethoxysilane (DTS) is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including biomedicine and materials science. This article explores the biological activity of DTS, focusing on its pharmacological profile, interactions with biological systems, and potential therapeutic applications.

This compound is characterized by its long hydrophobic alkyl chain (docosyl) attached to a triethoxysilane group. This structure imparts unique properties that influence its interactions with biological systems. The hydrophobic nature of the docosyl chain enhances its ability to interact with lipid membranes, while the silane group facilitates covalent bonding with various substrates.

Biological Activity Overview

The biological activity of DTS can be assessed through various parameters, including cytotoxicity, biocompatibility, and potential therapeutic effects. Here are some key findings:

- Cytotoxicity : Studies have shown that silanes with long alkyl chains, such as DTS, exhibit low cytotoxicity towards mammalian cells. The cytotoxic effects generally decrease with longer alkyl chains due to reduced solubility in aqueous environments .

- Biocompatibility : DTS has been evaluated for its compatibility with biological tissues. Its hydrophobic nature allows for effective integration into lipid membranes without eliciting significant immune responses .

- Antimicrobial Activity : Some research indicates that silane compounds can possess antimicrobial properties. DTS may inhibit the growth of certain bacteria and fungi, making it a candidate for applications in coatings and biomedical devices .

Table 1: Summary of Biological Activities of this compound

Case Study: Surface Functionalization

A study investigated the use of DTS for surface modification of biomedical implants. The results demonstrated that DTS-treated surfaces exhibited enhanced hydrophobicity, which improved protein adsorption and cell attachment compared to untreated surfaces. This modification is crucial for improving the biocompatibility of implants .

Pharmacological Profile Assessment

An in silico assessment was conducted to evaluate the pharmacokinetics and toxicity profiles of low molecular weight silanes, including DTS. The study found that DTS does not show significant hepatotoxicity or cardiotoxicity and is not a substrate for major drug-metabolizing enzymes. However, it may interact with certain transporters, suggesting a need for further investigation into its metabolic pathways .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow OSHA guidelines for organosilicon compounds:

- Use fume hoods for synthesis/hydrolysis steps to mitigate inhalation risks.

- Store in airtight containers under nitrogen to prevent moisture-triggered polymerization.

- Train personnel on spill containment (e.g., neutralization with sodium bicarbonate) and emergency response (eye wash stations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.